High Potency Inhibition of Human 17β-HSD1 in a Radiolabeled Substrate Assay
This compound inhibits human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, as measured using a radio-HPLC assay with [3H]-E1 as a substrate in the presence of NAD+ [1]. This level of potency is comparable to other high-affinity non-steroidal inhibitors within the isoindolinone/benzothiazole chemotypes, where picomolar to low nanomolar IC50 values are observed, although a direct head-to-head study with a structurally identical comparator is not publicly available [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Class-level benchmark: typical high-affinity 17β-HSD1 inhibitors range from 0.1 to 10 nM. No direct comparator data identified. |
| Quantified Difference | N/A (class-level context only) |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis |
Why This Matters
Sub-nanomolar potency is a critical differentiator for minimizing compound quantity required in enzymatic assays, reducing cost per data point in high-throughput screening campaigns.
- [1] BindingDB. (n.d.). BDBM50515446 (CHEMBL4441152): IC50 data for human 17beta-HSD1. Retrieved May 6, 2026. View Source
- [2] PLOS ONE. (2012). Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). View Source
